

An In-depth Technical Guide to the Physical and Chemical Properties of Methacrifos

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methacrifos**

Cat. No.: **B033344**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Methacrifos**, an organophosphate insecticide. The information is curated for research and development professionals, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key concepts.

Core Chemical and Physical Properties

The fundamental physicochemical properties of **Methacrifos** are summarized in the tables below for ease of reference and comparison.

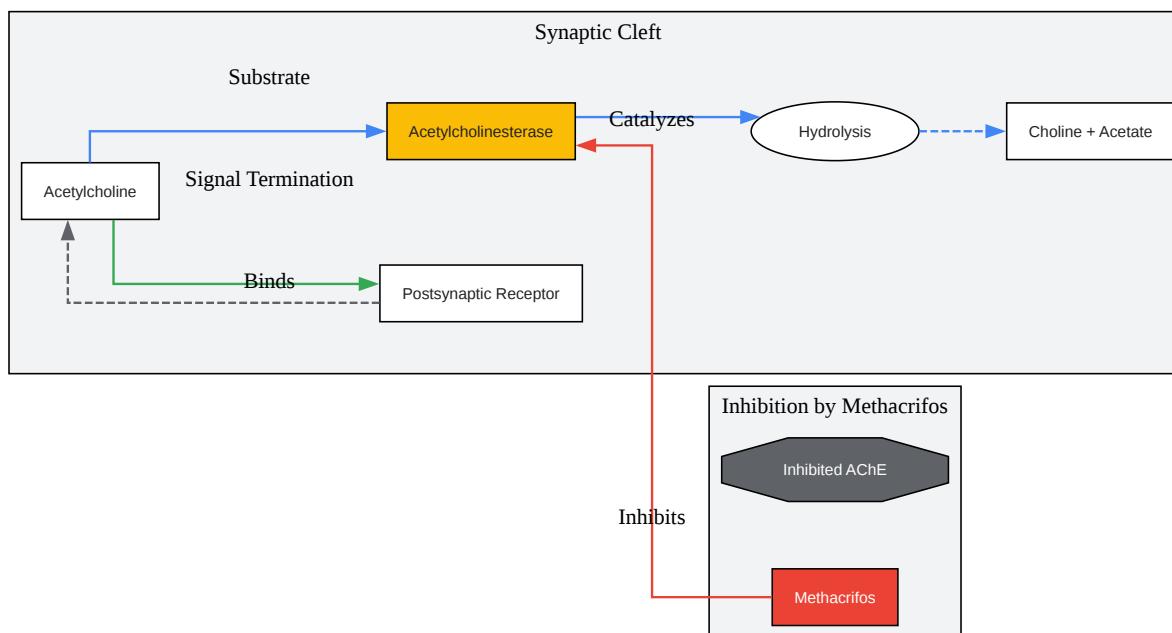
Table 1: Chemical Identification of Methacrifos

Identifier	Value
IUPAC Name	methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate[1][2]
CAS Number	62610-77-9[2][3][4]
Molecular Formula	C7H13O5PS[1][2][3][4]
Molecular Weight	240.22 g/mol [1]
Canonical SMILES	CC(=COP(=S)(OC)OC)C(=O)OC[5][6]
InChI Key	NTAHCMPOKHKEU-AATRIKPKSA-N[1][4]

Table 2: Physical Properties of Methacrifos

Property	Value	Source Quality
Physical State	Colorless liquid or oil[5][7]	Verified
Melting Point	<25 °C[8][9]	Unverified
Boiling Point	90 °C at 0.01 mmHg[5][10]	Unverified
Density	1.225 g/mL[5]	Unverified
Vapor Pressure	160 mPa at 20 °C[5]	Unverified
Water Solubility	400 mg/L at 20 °C and pH 7[5] [10]	Verified
Solubility in Organic Solvents	Readily soluble in many organic solvents[10]	-
Octanol/Water Partition Coefficient (logP)	1.597	Calculated[11]

Chemical Stability and Reactivity


Methacrifos, as an organothiophosphate, exhibits characteristic reactivity patterns:

- Hydrolysis: It is susceptible to hydrolysis, a process that involves the cleavage of the ester bonds, particularly the P-O-vinyl bond. This process is accelerated in the presence of water and can lead to the formation of less toxic degradation products.[6]
- Oxidation: The thiophosphate group (P=S) can be oxidized to its more potent phosphate analog (P=O), known as the oxon. This oxidative desulfurization is a common metabolic activation pathway for organothiophosphate insecticides.[6]
- Thermal Decomposition: When subjected to high temperatures, such as those in thermal desorption or incineration processes, organophosphate compounds can decompose to form various products. For similar compounds like chlorpyrifos, decomposition under inert conditions can yield substances like carbon disulfide, while oxidative conditions can produce sulfur dioxide and other toxicants.[12]

- Nucleophilic Substitution: The phosphorus atom in **Methacrifos** is electrophilic and can be a target for nucleophilic attack, leading to substitution reactions.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for **Methacrifos** is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6] AChE is critical for the termination of nerve impulses in the cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death of the target insect.[6]

[Click to download full resolution via product page](#)

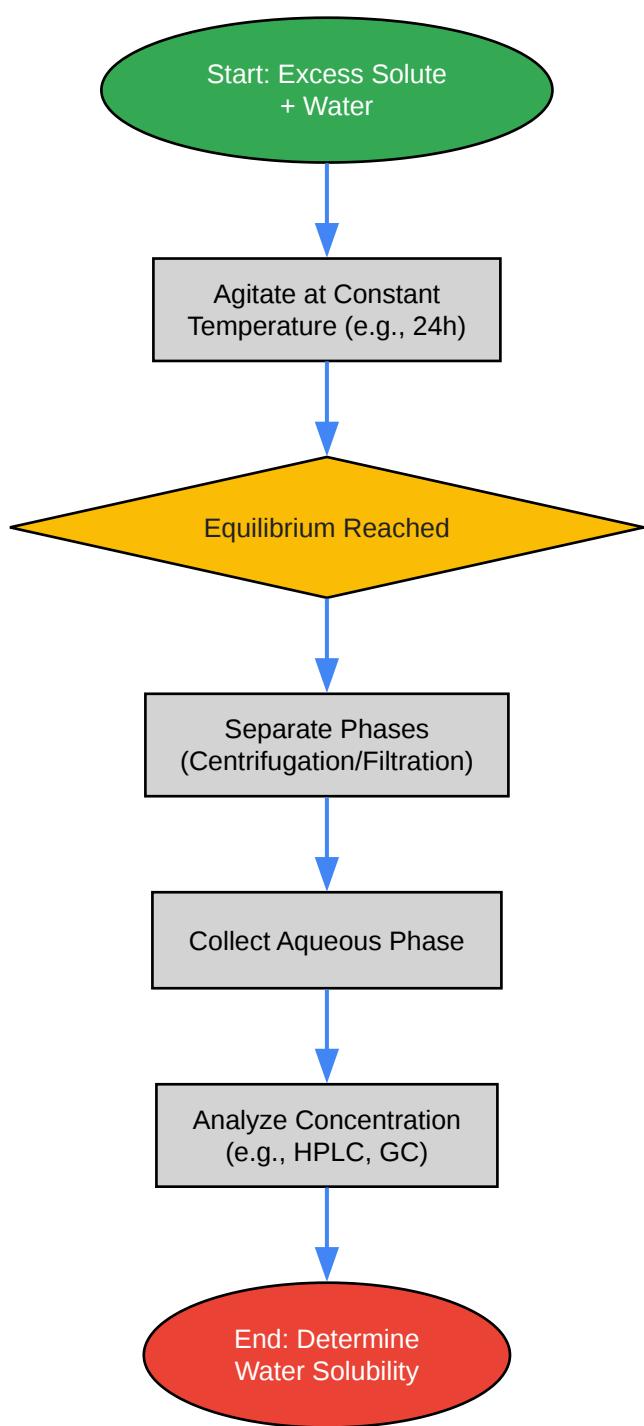
Caption: Acetylcholinesterase inhibition pathway by **Methacrifos**.

Standardized Experimental Protocols

The determination of the physicochemical properties of chemical compounds like **Methacrifos** follows standardized methodologies, often adhering to guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development).

1. Melting Point Determination (OECD TG 102)

- Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.
- Methodology (Capillary Method):
 - A small, dried sample of the substance is packed into a capillary tube.
 - The tube is placed in a heated block or bath with a calibrated thermometer.
 - The temperature is raised at a controlled rate.
 - The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting range.


2. Boiling Point Determination (OECD TG 103)

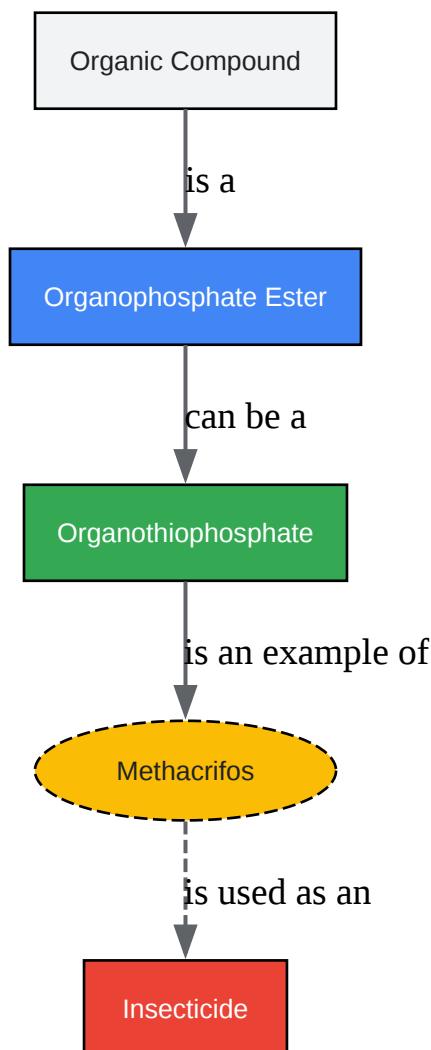
- Principle: This method determines the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
- Methodology (Ebulliometer):
 - The substance is placed in an ebulliometer, an apparatus designed for precise boiling point measurement.
 - The substance is heated, and the temperature of the vapor-liquid equilibrium is measured with a calibrated temperature sensor.

- The atmospheric pressure is simultaneously recorded, as the boiling point is pressure-dependent.

3. Water Solubility Determination (OECD TG 105)

- Principle: This method measures the saturation mass concentration of a substance in water at a given temperature.
- Methodology (Flask Method):
 - An excess amount of the test substance is added to a known volume of water in a flask.
 - The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
 - The solution is then centrifuged or filtered to remove undissolved substance.
 - The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC).

[Click to download full resolution via product page](#)


Caption: A generalized workflow for determining water solubility.

4. Vapor Pressure Determination (OECD TG 104)

- Principle: This method measures the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases at a given temperature.
- Methodology (Gas Saturation Method):
 - A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a known, slow flow rate.
 - The gas becomes saturated with the vapor of the substance.
 - The amount of substance transported by the gas is determined by trapping it (e.g., on a sorbent tube) and then quantifying it analytically.
 - The vapor pressure is calculated from the mass of the substance transported and the volume of gas passed through.

Logical Relationships

Methacrifos belongs to a well-defined class of chemical compounds with specific structural features that dictate its biological activity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methacrifos | C7H13O5PS | CID 3034435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcppesticidecompendium.org [bcppesticidecompendium.org]
- 3. scbt.com [scbt.com]

- 4. Methacrifos [webbook.nist.gov]
- 5. Methacrifos (Ref: CGA 20168) [sitem.herts.ac.uk]
- 6. Buy Methacrifos | 62610-77-9 [smolecule.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. METHACRIFOS | 62610-77-9 [chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Methacrifos [drugfuture.com]
- 11. Methacrifos (CAS 62610-77-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Methacrifos]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033344#physical-and-chemical-properties-of-methacrifos-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com